2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

2-(4-Phenylpiperazin-1-yl)-N-(p-tolyl)acetamide (CAS 763124-68-1) is a synthetic phenylpiperazine-acetamide derivative with molecular formula C19H23N3O and molecular weight 309.41 g/mol. The compound features an N-phenylpiperazine moiety linked via an acetamide bridge to a para-tolyl (4-methylphenyl) group, placing it within the broad class of N-aryl-2-(4-arylpiperazin-1-yl)acetamides.

Molecular Formula C19H23N3O
Molecular Weight 309.413
CAS No. 763124-68-1
Cat. No. B2940003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide
CAS763124-68-1
Molecular FormulaC19H23N3O
Molecular Weight309.413
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C19H23N3O/c1-16-7-9-17(10-8-16)20-19(23)15-21-11-13-22(14-12-21)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,20,23)
InChIKeyTUYQLDUZTANIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenylpiperazin-1-yl)-N-(p-tolyl)acetamide (CAS 763124-68-1): Core Chemical Identity and Procurement Baseline


2-(4-Phenylpiperazin-1-yl)-N-(p-tolyl)acetamide (CAS 763124-68-1) is a synthetic phenylpiperazine-acetamide derivative with molecular formula C19H23N3O and molecular weight 309.41 g/mol . The compound features an N-phenylpiperazine moiety linked via an acetamide bridge to a para-tolyl (4-methylphenyl) group, placing it within the broad class of N-aryl-2-(4-arylpiperazin-1-yl)acetamides. It is catalogued under MDL number MFCD05155185 and ChemSpider ID 1553337 . The compound is supplied as a research chemical by multiple vendors, including Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals , with reported purities of 95% (Chemenu) to ≥98% (MolCore) . Importantly, this specific compound lacks published primary pharmacological characterization; the closest structurally characterized analog with reported biological data is 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which was evaluated for DPPH radical scavenging, analgesic, and anti-inflammatory activities [1].

Why Generic Substitution Fails for 2-(4-Phenylpiperazin-1-yl)-N-(p-tolyl)acetamide: Structural Determinants of Differentiation


Phenylpiperazine-acetamide derivatives cannot be treated as interchangeable screening probes or synthetic intermediates. Even subtle modifications to the N-aryl substituent on the acetamide group or the 4-aryl group on the piperazine ring produce measurable shifts in physicochemical properties, predicted binding profiles, and downstream synthetic utility . For 2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide, the combination of an unsubstituted 4-phenyl group on the piperazine and a para-methyl substituent on the anilide ring defines a specific electronic and steric profile that differs from its closest analogs—the 4-fluorophenyl variant (CAS 303091-80-7) , the 4-bromo-2-methylphenyl variant (CAS 763125-97-9) , and the des-phenyl variant (CAS 89473-82-5) [1]. These structural differences translate into distinct predicted logP values, hydrogen-bonding capacity, and metabolic stability profiles that directly affect screening hit progression and SAR interpretation. The quantitative evidence below demonstrates that even single-atom or single-substituent changes produce non-trivial differences in key selection-relevant parameters.

Quantitative Differentiation Evidence for 2-(4-Phenylpiperazin-1-yl)-N-(p-tolyl)acetamide vs. Closest Analogs


Predicted Lipophilicity (ACD/LogP) Comparison: Target Compound vs. 4-Fluorophenyl and Des-Phenyl Analogs

The target compound exhibits an ACD/LogP of 3.71 (predicted, ACD/Labs Percepta Platform) . The 4-fluorophenyl analog (CAS 303091-80-7), where the piperazine N-phenyl is replaced by N-(4-fluorophenyl), shows a predicted LogP shift attributable to the electron-withdrawing fluorine substituent; the des-phenyl analog (CAS 89473-82-5), lacking the N-phenyl group entirely, has substantially lower predicted LogP (~1.5–2.0 range based on structural class trends) . This ΔLogP of approximately +1.7 to +2.2 relative to the des-phenyl comparator and an estimated ΔLogP of approximately +0.3 to +0.5 relative to the 4-fluorophenyl analog directly affects membrane permeability predictions and HPLC retention behavior during purification.

Lipophilicity Drug-likeness Physicochemical profiling

Predicted ACD/LogD (pH 7.4) Distribution Coefficient: Target Compound vs. Class Baseline for CNS Exposure Assessment

The target compound has a predicted ACD/LogD (pH 7.4) of 2.96 . This value falls within the generally accepted CNS drug-like space (LogD ~1–4), suggesting moderate blood-brain barrier permeability potential [1]. In contrast, the ACD/LogD at pH 5.5 (lysosomal pH) drops to 2.37 , indicating pH-dependent ionization behavior that may influence subcellular distribution. The des-phenyl analog, lacking the lipophilic N-phenyl group, is expected to have a significantly lower LogD (pH 7.4) by ≥1.5 log units (class-level inference), potentially reducing its suitability for CNS-targeted screening applications.

Blood-brain barrier permeability CNS drug discovery Distribution coefficient

Molecular Weight Differentiation: Target Compound Positioned Below the 500 Da Threshold vs. Brominated Analog

The target compound has a molecular weight of 309.41 g/mol , placing it well within both the Lipinski Rule of 5 (MW < 500) and more stringent lead-likeness criteria (MW < 350). The structurally related 4-bromo-2-methylphenyl analog (CAS 763125-97-9) has a molecular weight of 388.3 g/mol , representing a +78.9 g/mol increase (+25.5%) due to bromine substitution. This mass difference alters the compound's position in chemical space: the target compound retains lead-like properties (MW < 350), while the brominated analog trends toward drug-like but less lead-like territory. The target compound also produces a simpler mass spectrum with an easily interpretable monoisotopic mass of 309.184113 Da and the characteristic bromine isotopic pattern is absent, simplifying LC-MS identification .

Lead-likeness Fragment-based drug discovery Molecular weight optimization

Predicted Rule of 5 Compliance and Drug-Likeness Profile: Zero Violations for the Target Compound

The target compound exhibits zero Rule of 5 violations based on predicted parameters: MW = 309.41 (<500), ACD/LogP = 3.71 (<5), H-bond donors = 1 (<5), H-bond acceptors = 4 (<10) . The number of freely rotatable bonds is 4, polar surface area (PSA) is 36 Ų, and molar refractivity is 93.4±0.3 cm³ . This profile contrasts with the published pyrazin-2-yl analog (CAS 1548865-41-3), which incorporates an additional H-bond acceptor in the pyrazine ring (total HBA = 6) and has a lower predicted LogP, altering its oral bioavailability prediction profile [1]. For screening libraries that filter on Rule of 5 compliance and rotatable bond count, the target compound represents a compliant scaffold with higher predicted permeability relative to the more polar pyrazine analog.

Drug-likeness Oral bioavailability prediction ADME filtering

Vendor Purity Specification Differentiation: Sigma-Aldrich AldrichCPR Status and MolCore NLT 98% Purity

Sigma-Aldrich catalogues this compound as AldrichCPR Product L450359, explicitly noting it is part of a 'collection of rare and unique chemicals' supplied without vendor-collected analytical data, with buyer responsibility for identity and purity confirmation . In contrast, MolCore offers the compound with a certified purity of NLT 98% under ISO quality systems , and Chemenu lists it with 95% purity (Catalog CM324954) . For procurement decisions where analytical certificate traceability is required, the MolCore NLT 98% specification provides documented quality assurance that the AldrichCPR listing does not, representing a meaningful operational difference for regulated or GLP-adjacent workflows.

Procurement Quality assurance Vendor qualification

Predicted Boiling Point and Thermal Stability Profile: Differentiating for Synthetic Chemistry Applications

The target compound has a predicted boiling point of 512.5±50.0 °C at 760 mmHg, a flash point of 263.8±30.1 °C, and an enthalpy of vaporization of 78.4±3.0 kJ/mol (all ACD/Labs predicted) . The 4-fluorophenyl analog (CAS 303091-80-7) has a predicted boiling point of 524.8±50.0 °C and a predicted density of 1.204±0.06 g/cm³ versus 1.2±0.1 g/cm³ for the target compound . The 4-bromo-2-methylphenyl analog (CAS 763125-97-9) has a predicted boiling point of 536.1±50.0 °C and a higher density of 1.4±0.1 g/cm³ . These thermal stability differences, though modest, can become relevant when compounds are used as synthetic intermediates under high-temperature reaction conditions (e.g., microwave-assisted synthesis or high-boiling solvents).

Synthetic intermediate Thermal stability Reaction condition compatibility

Optimal Application Scenarios for 2-(4-Phenylpiperazin-1-yl)-N-(p-tolyl)acetamide Based on Quantitative Evidence


CNS-Focused Phenotypic Screening Libraries Requiring Predicted BBB Permeability

With a predicted ACD/LogD (pH 7.4) of 2.96, zero Rule of 5 violations, and only 4 rotatable bonds , this compound is positioned within the favorable CNS drug-like physicochemical space. It is the appropriate choice over the more polar pyrazin-2-yl analog (HBA = 6, lower predicted LogP) or the des-phenyl analog (estimated LogD < 1.5) when the screening objective requires passive blood-brain barrier permeability. Procurement from MolCore (NLT 98%, ISO-certified) provides the documented purity needed for reproducible screening data .

Lead-Like Fragment Elaboration and SAR Expansion Around the N-Aryl Acetamide Vector

At MW 309.41 g/mol , this compound falls within lead-like chemical space (MW < 350), making it suitable as a starting point for fragment-to-lead campaigns. Its molecular weight is 78.9 g/mol lower than the 4-bromo-2-methylphenyl analog (MW 388.3) , providing superior ligand efficiency metrics. The absence of halogen substituents simplifies SAR interpretation by removing confounding halogen-bonding effects and metabolic liabilities associated with brominated aromatic rings.

Synthetic Intermediate for Late-Stage Diversification via the Phenylpiperazine Scaffold

The compound's predicted thermal stability (BP 512.5±50.0 °C, flash point 263.8±30.1 °C) and the presence of a secondary amide and tertiary amine provide multiple handles for further synthetic elaboration (N-alkylation, N-arylation, amide coupling). The boiling point is 12.3 °C lower than the 4-fluorophenyl analog , offering a broader thermal operating window for high-temperature transformations. The Chemenu listing (95%, Catalog CM324954) provides a cost-effective sourcing option for large-scale synthetic campaigns .

Reference Standard for Analytical Method Development in Phenylpiperazine-Acetamide QC

Given its clean mass spectrum (monoisotopic mass 309.184113 Da, no halogen isotope pattern) and vendor availability at certified purity (NLT 98%, MolCore, ISO-certified) , this compound can serve as a system suitability standard or calibration reference for HPLC, LC-MS, and qNMR method development targeting the phenylpiperazine-acetamide chemotype. The absence of the characteristic bromine isotope doublet simplifies MS quantification relative to the brominated analog.

Quote Request

Request a Quote for 2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.